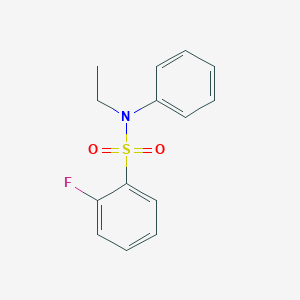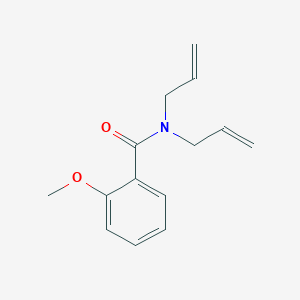![molecular formula C12H16F2N2O3S B261820 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DFPE, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DFPE has shown promise in treating a variety of medical conditions, including anxiety, depression, and chronic pain. In
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in inhibitory neurotransmission. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also modulates the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also has analgesic effects, reducing both acute and chronic pain. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a low potential for abuse and addiction, making it an attractive option for treating chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is stable, easy to synthesize, and has a low potential for toxicity. However, 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has a short half-life in the body, making it difficult to study its long-term effects. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also has a low bioavailability, meaning that only a small amount of the compound reaches the brain.
Direcciones Futuras
There are several future directions for research on 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of more potent and selective 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol analogs. Another area of interest is the investigation of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol's potential use in treating other medical conditions, such as Alzheimer's disease and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol and its long-term effects on the body.
Conclusion:
In conclusion, 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is a promising compound with potential therapeutic applications. Its stable synthesis method, low toxicity, and low potential for abuse make it an attractive option for treating a variety of medical conditions. Further research is needed to fully understand its mechanism of action and long-term effects, but 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol holds great promise for the future of medicine.
Métodos De Síntesis
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzene with piperazine, followed by the addition of a sulfonyl group to the resulting compound. The final step involves the reduction of the sulfonyl group to form 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol. The synthesis method has been optimized to produce high yields of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol with high purity.
Aplicaciones Científicas De Investigación
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has also been investigated for its potential use in treating neuropathic pain, post-traumatic stress disorder, and alcohol addiction.
Propiedades
Nombre del producto |
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Fórmula molecular |
C12H16F2N2O3S |
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 |
Clave InChI |
PVYNZNUKRCPYQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)





![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)


![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
